molecular formula C30H30O10 B047256 Phleichrome CAS No. 124986-26-1

Phleichrome

Cat. No. B047256
M. Wt: 550.6 g/mol
InChI Key: WJBHEYCJMSCKIP-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phleichrome is a natural product that has gained significant attention in recent years due to its various biological activities. It is a secondary metabolite that is produced by certain strains of fungi, including Phlebia radiata and Phlebia brevispora. Phleichrome has been found to exhibit potent cytotoxic, antimicrobial, and immunomodulatory activities, making it a promising candidate for drug development.

Scientific Research Applications

Phleichrome Biosynthesis and Genetic Engineering

Phleichrome, a pigment produced by Cladosporium phlei, is synthesized via a polyketide pathway. A key gene, Cppks1, was identified as responsible for its biosynthesis. This finding is crucial for engineering strains with enhanced phleichrome production (So et al., 2015).

Phleichrome's Role in Plant Pathology

Phleichrome was studied for its effects on invertases in the leaves of timothy (Phleum pratense), indicating its potential as a pathotoxin. This research highlights the complex interactions between pathogenic fungi and their host plants (Mino et al., 1979).

Antimicrobial and Antitumor Applications

Phleichrome exhibits significant antimicrobial and antitumor photodynamic effects. Its bactericidal and antitumor activities were analyzed in vitro, showing potential for future drug development related to its antibacterial and antitumor properties (So et al., 2018).

Photochemical Properties and Photodynamic Therapy

Phleichrome's ability to generate semiquinone radical and activated oxygen species upon illumination with visible light has implications for its use in photodynamic therapy. These properties make phleichrome a candidate for further exploration in anticancer treatments (Diwu & Lown, 1995).

Optimization of Phleichrome Production

Research on cultural characteristics of Cladosporium phlei aimed to optimize the production of phleichrome. The findings are important for improving methods of producing this photodynamic therapeutic agent (Lee et al., 2007).

Genome Sequencing and Gene Cloning for Phleichrome Production

Genomic studies have provided insights into the genes involved in the synthesis of phleichrome, enabling targeted strategies for increased production. This work is significant for biotechnological applications involving phleichrome (So et al., 2012).

Structural and Photochemical Studies

Structural analyses of phleichrome and its isomers have been conducted, providing a better understanding of its chemical properties. This research has potential implications for its use in various applications, including photodynamic therapy (Arnone et al., 1985).

Mutant Strain Development for Enhanced Production

UV mutagenesis was employed to develop mutant strains of Cladosporium phlei that show enhanced production of phleichrome. This approach is a step towards biotechnological exploitation of phleichrome (Yi et al., 2011).

Synthetic Inducers for Phleichrome Production

Studies on the use of synthetic inducers for phleichrome production have provided insights into improving its yield. This research contributes to the optimization of phleichrome production for therapeutic applications (So et al., 2015).

properties

CAS RN

124986-26-1

Product Name

Phleichrome

Molecular Formula

C30H30O10

Molecular Weight

550.6 g/mol

IUPAC Name

4,9-dihydroxy-6,7-bis(2-hydroxypropyl)-1,5,8,12-tetramethoxyperylene-3,10-dione

InChI

InChI=1S/C30H30O10/c1-11(31)7-13-19-20-14(8-12(2)32)30(40-6)28(36)22-16(34)10-18(38-4)24(26(20)22)23-17(37-3)9-15(33)21(25(19)23)27(35)29(13)39-5/h9-12,31-32,35-36H,7-8H2,1-6H3

InChI Key

WJBHEYCJMSCKIP-VXGBXAGGSA-N

Isomeric SMILES

C[C@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@@H](C)O)O

SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O

synonyms

calphostin D
phleichrome
UCN 1028 D
UCN 1028D
UCN-1028D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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